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4-(Phenylamino)pyrido[2,3-d]pyrimidine

Kinase selectivity profiling Structure-activity relationship FGFR1 inhibitor tool compound

4-(Phenylamino)pyrido[2,3-d]pyrimidine, as exemplified by the prototypical derivative PD-166866 (CAS 192705-79-6), is the founding member of the 6-aryl-pyrido[2,3-d]pyrimidine structural class of ATP-competitive tyrosine kinase inhibitors. Identified through directed library screening at Parke-Davis, this compound exhibits nanomolar inhibitory potency against the human fibroblast growth factor receptor-1 (FGFR1) tyrosine kinase with an IC50 of 52.4 ± 0.1 nM and a Ki of 45.2 nM, while showing no activity against a broad panel of related kinases (c-Src, PDGFR-β, EGFR, insulin receptor, MEK, PKC, CDK4) at concentrations up to 50 µM.

Molecular Formula C13H10N4
Molecular Weight 222.24 g/mol
Cat. No. B8447907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylamino)pyrido[2,3-d]pyrimidine
Molecular FormulaC13H10N4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=NC3=C2C=CC=N3
InChIInChI=1S/C13H10N4/c1-2-5-10(6-3-1)17-13-11-7-4-8-14-12(11)15-9-16-13/h1-9H,(H,14,15,16,17)
InChIKeyHDARLEDIXFDUNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Phenylamino)pyrido[2,3-d]pyrimidine (PD-166866) — A First-in-Class FGFR1-Selective Research Probe for Kinase Profiling and Angiogenesis Studies


4-(Phenylamino)pyrido[2,3-d]pyrimidine, as exemplified by the prototypical derivative PD-166866 (CAS 192705-79-6), is the founding member of the 6-aryl-pyrido[2,3-d]pyrimidine structural class of ATP-competitive tyrosine kinase inhibitors [1]. Identified through directed library screening at Parke-Davis, this compound exhibits nanomolar inhibitory potency against the human fibroblast growth factor receptor-1 (FGFR1) tyrosine kinase with an IC50 of 52.4 ± 0.1 nM and a Ki of 45.2 nM, while showing no activity against a broad panel of related kinases (c-Src, PDGFR-β, EGFR, insulin receptor, MEK, PKC, CDK4) at concentrations up to 50 µM [1][2]. This selectivity profile distinguishes PD-166866 from both earlier-generation pyrido[2,3-d]pyrimidines and later-developed FGFR inhibitors, establishing it as a uniquely selective pharmacological tool for dissecting FGFR1-specific signaling pathways in vitro and in vivo.

Why Other Pyrido[2,3-d]pyrimidine Derivatives Cannot Substitute for 4-(Phenylamino)pyrido[2,3-d]pyrimidine (PD-166866)


The pyrido[2,3-d]pyrimidine scaffold yields kinase inhibitors whose selectivity profiles are exquisitely sensitive to substitution patterns at the 6-aryl and 7-urea positions [1]. The parent lead PD-089828 (6-(2,6-dichlorophenyl) analog) is a broadly active inhibitor hitting FGFR, PDGFR, EGFR, and c-Src (IC50 = 0.13, 1.11, 0.45, and 0.22 µM respectively) [1]. Replacing the 6-dichlorophenyl with a 3,5-dimethoxyphenyl group — the key structural feature of PD-166866 — confers a dramatic selectivity shift, eliminating activity against PDGFR, EGFR, c-Src, and insulin receptor (all IC50 > 50 µM) while retaining FGFR1 potency [1]. Even closely related analogs like PD-161570 retain significant PDGFR activity (IC50 = 262 nM) and c-Src activity (IC50 = 44 nM) . Further structural modification at the 2-position (as in PD-173074) introduces VEGFR2 inhibition [2]. These structure-activity relationships demonstrate that the precise substitution pattern of PD-166866 is required to achieve its uniquely clean FGFR1 selectivity, and generic substitution with other pyrido[2,3-d]pyrimidines will introduce off-target kinase activities that confound experimental interpretation.

Quantitative Differential Evidence: 4-(Phenylamino)pyrido[2,3-d]pyrimidine (PD-166866) vs. Closest Comparators


Kinase Selectivity: PD-166866 vs. Parent Lead PD-089828 — From Broad-Spectrum to Exquisitely FGFR1-Selective

The foundational SAR study by Hamby et al. (1997) demonstrates that replacing the 6-(2,6-dichlorophenyl) group of PD-089828 with a 6-(3,5-dimethoxyphenyl) group produces PD-166866 (compound 4e), which undergoes a complete selectivity transformation [1]. PD-089828 inhibits FGFR, PDGFR, EGFR, and c-Src with IC50 values of 0.13, 1.11, 0.45, and 0.22 µM respectively — a broad-spectrum profile. In contrast, PD-166866 inhibits FGFR with an IC50 of 0.060 µM while all other kinases tested (PDGFR, EGFR, c-Src, and insulin receptor) show IC50 values >50 µM [1]. The 1998 Panek et al. study independently confirmed this selectivity window, reporting FGFR1 IC50 of 52.4 nM and no effect on c-Src, PDGFR-β, EGFR, insulin receptor, MEK, PKC, or CDK4 at 50 µM [2]. This represents a >830-fold selectivity window for FGFR1 over all off-target kinases in the panel.

Kinase selectivity profiling Structure-activity relationship FGFR1 inhibitor tool compound

Selectivity vs. Close Structural Analog PD-161570: 6-Aryl Substitution Determines PDGFR and c-Src Off-Target Liability

PD-161570 is a closely related 6-aryl-pyrido[2,3-d]pyrimidine that differs from PD-166866 in its 6-aryl substituent (2,6-dichlorophenyl vs. 3,5-dimethoxyphenyl) and the presence of a 2-substituted amino side chain . While both compounds are nanomolar FGFR1 inhibitors, their off-target profiles differ dramatically. PD-166866 shows no measurable activity against PDGFR-β, EGFR, or c-Src at 50 µM (IC50 all >50,000 nM) [1]. PD-161570, however, retains significant PDGFR activity (IC50 = 262 nM, only ~5-fold selective over FGFR) and c-Src activity (IC50 = 44 nM, equipotent to FGFR1) . The selectivity ratio for FGFR1 over PDGFRβ is >950-fold for PD-166866 versus only ~5-fold for PD-161570 — a 190-fold improvement in discrimination.

FGFR inhibitor selectivity 6-aryl-pyrido[2,3-d]pyrimidine SAR PDGFR off-target activity

Kinase Selectivity vs. PD-173074: FGFR1-Only Inhibition Without VEGFR2 Off-Target Activity

PD-173074 is a structural derivative of PD-166866 (ChEBI classifies PD-173074 as having PD-166866 as its functional parent) and is frequently used as a more potent FGFR1 inhibitor [1]. However, PD-173074 additionally inhibits VEGFR2 with an IC50 of 100–200 nM in cell-free assays, representing only a 4–8-fold selectivity window for FGFR1 over VEGFR2 . In contrast, PD-166866 shows no VEGFR2 inhibition at 50 µM [2]. For angiogenesis researchers, this difference is critical: PD-173074's dual FGFR1/VEGFR2 activity makes it impossible to attribute antiangiogenic effects solely to FGFR1 inhibition, whereas PD-166866's clean selectivity profile enables unambiguous interpretation of FGFR1-dependent angiogenic phenotypes.

VEGFR2 off-target FGFR1-selective inhibitor Angiogenesis research tool

Cellular Target Engagement: Ligand-Specific Autophosphorylation Inhibition Confirms FGFR1 Selectivity in Living Cells

In cellular assays, PD-166866 demonstrated potent inhibition of bFGF-stimulated FGFR1 autophosphorylation in both NIH 3T3 cells (expressing endogenous FGFR1, IC50 = 10.8 nM) and L6 cells (overexpressing human FGFR1, IC50 = 3.1 nM), with downstream MAPK (ERK1/2) phosphorylation inhibited at IC50 values of 4.3 nM (44-kDa) and 7.9 nM (42-kDa) in L6 cells [1]. Critically, in the same cellular systems, PD-166866 did not inhibit PDGF-stimulated receptor autophosphorylation in vascular smooth muscle cells, EGF-stimulated autophosphorylation in A431 cells, or insulin-stimulated autophosphorylation in NIHIR cells at concentrations up to 50 µM [1]. This pattern of ligand-specific cellular inhibition confirms that the in vitro kinase selectivity translates directly to cellular target engagement specificity.

Cellular target engagement Receptor autophosphorylation Ligand-specific inhibition

Cellular Growth Inhibition: Selective Blockade of FGF-Driven Proliferation with No Effect on PDGF- or Serum-Driven Growth

Daily exposure of L6 cells to PD-166866 (1–100 nM) for 8 consecutive days produced concentration-dependent inhibition of bFGF-stimulated cell growth with an IC50 of 24 nM [1]. In direct contrast, PD-166866 had little effect on PDGF-BB-stimulated growth of L6 cells or serum-stimulated proliferation of vascular smooth muscle cells under identical conditions [1]. This growth-factor-specific antiproliferative effect corroborates the biochemical selectivity profile and provides a functional cellular readout that is not achievable with multi-kinase FGFR inhibitors. For comparison, the parent lead PD-089828 broadly inhibits PDGF-, FGF-, and EGF-driven proliferation due to its multi-kinase activity [2].

FGF-dependent cell proliferation Growth factor selectivity L6 cell model

Functional Antiangiogenic Activity and In Vivo Xenograft Efficacy: The Translational Differentiation

PD-166866 was shown to be a potent inhibitor of microvessel outgrowth (angiogenesis) from cultured human placental artery fragments, providing functional validation of its antiangiogenic potential [1]. This functional angiogenesis inhibition is attributable to FGFR1 blockade alone, unlike multi-kinase FGFR inhibitors (PD-173074, SU5402) where VEGFR2 co-inhibition confounds attribution . In vivo, PD-166866 administered intraperitoneally at 0.1 or 0.5 mg/day for 2 weeks significantly reduced tumor volume and decreased the number of proliferating cell nuclear antigen (PCNA)-positive cells in SYO-1 xenograft tumors in BALB/c nu/nu mice . In a separate xenograft study, PD-166866 (30 mg/kg every 2 days, i.p.) combined with rapamycin significantly inhibited growth and progression of Jurkat T-ALL cell-derived xenografts in NCG mice and prolonged survival [2]. These in vivo data establish PD-166866 as a tool compound that bridges in vitro selectivity to in vivo FGFR1-dependent tumor biology.

Antiangiogenic activity Microvessel outgrowth assay In vivo xenograft tumor reduction

Optimal Research and Industrial Application Scenarios for 4-(Phenylamino)pyrido[2,3-d]pyrimidine (PD-166866)


FGFR1-Specific Pathway Dissection in Cells Co-Expressing Multiple RTKs

In cellular models where FGFR1 is co-expressed with PDGFR, EGFR, or insulin receptor — such as vascular smooth muscle cells, fibroblasts, or certain tumor lines — PD-166866 enables unambiguous attribution of phenotypes to FGFR1 signaling. Unlike PD-161570 (which co-inhibits PDGFR and c-Src) or PD-173074 (which co-inhibits VEGFR2), PD-166866 at concentrations up to 10 µM completely spares these related RTK pathways [1]. This makes it the preferred tool for experiments requiring selective FGFR1 blockade without confounding compensatory or parallel pathway inhibition.

FGF-Driven Angiogenesis Studies Requiring Clean Discrimination from VEGF Signaling

The ex vivo human placental artery microvessel outgrowth assay establishes PD-166866 as a validated antiangiogenic agent acting solely through FGFR1 inhibition [2]. For researchers investigating FGF-specific contributions to angiogenesis (vs. VEGF-driven angiogenesis), PD-166866 provides unambiguous readouts — a capability not available with PD-173074 (VEGFR2 IC50 100–200 nM), SU5402 (VEGFR2 IC50 20 nM), or nintedanib (triple angiokinase inhibitor) . This is particularly relevant for studies of tumor neovascularization in FGFR1-amplified cancers or atherosclerotic plaque neovascularization where FGF-dependence must be distinguished from VEGF-dependence.

In Vivo FGFR1 Target Validation in Xenograft Models Without VEGFR2-Mediated Vascular Toxicity Confounds

PD-166866 has demonstrated in vivo efficacy in SYO-1 sarcoma xenografts (0.1–0.5 mg/day i.p.) and Jurkat T-ALL xenografts (30 mg/kg every 2 days i.p.) [3]. Because PD-166866 lacks VEGFR2 activity, observed antitumor effects can be confidently attributed to FGFR1 pathway inhibition rather than to the anti-vascular effects of VEGFR2 blockade that accompany PD-173074 or SU5402 treatment. For pharmacology and target validation studies where mechanistic clarity is paramount, PD-166866 represents the gold-standard FGFR1-selective in vivo probe.

Resistance Mechanism Studies Where Selective FGFR1 Pressure Is Required

In T-cell acute lymphoblastic leukemia (T-ALL) models, both PD-166866 and the pan-FGFR inhibitor AZD4547 were used to demonstrate that FGFR1 inhibition induces ATF4-mediated resistance through amino acid metabolic reprogramming [3]. However, PD-166866's single-kinase selectivity (FGFR1 only) makes it the superior tool for identifying resistance mechanisms specifically driven by FGFR1 inhibition, as opposed to AZD4547 which concurrently inhibits FGFR2 and FGFR3 (IC50 values 0.4–5.6 nM) [4]. This narrower pharmacological pressure enables cleaner interpretation of resistance pathways and identification of FGFR1-specific synthetic lethal partners.

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